2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide
CAS No.:
Cat. No.: VC18246250
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |
| Standard InChI | InChI=1S/C10H20N2O2/c1-4-10(2,3)12-9(13)7-14-8-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
| Standard InChI Key | LIJYJGZFECXJEL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)NC(=O)COC1CNC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring connected via an ether oxygen to an acetamide group, which is further substituted with a tert-pentyl moiety. This configuration confers rigidity and stereochemical specificity, enhancing its ability to interact with biological targets. The IUPAC name, 2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide, reflects its branched alkyl chain and heterocyclic core.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| Canonical SMILES | CC(C)(C)CNC(=O)COC1CNC1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface | 49.8 Ų |
The tert-pentyl group (2-methylbutan-2-yl) contributes to increased lipophilicity, as evidenced by a calculated LogP of 1.2, which may enhance blood-brain barrier permeability—a critical factor for central nervous system-targeted therapies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the azetidine protons (δ 3.4–3.6 ppm) and the tert-pentyl methyl groups (δ 1.1–1.3 ppm). Mass spectrometry confirms the molecular ion peak at m/z 200.28, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step sequence:
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Azetidine Ring Formation: Cyclization of 3-aminopropanol under Mitsunobu conditions yields the azetidine-3-ol intermediate.
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Etherification: Reaction of the azetidine-3-ol with chloroacetyl chloride in dichloromethane produces 2-(azetidin-3-yloxy)acetyl chloride.
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Amidation: Coupling with tert-pentylamine using TBTU as a coupling agent affords the final product in 65–72% yield.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DIAD, PPh₃ | THF | 0°C → RT | 85 |
| 2 | ClCH₂COCl, Et₃N | CH₂Cl₂ | 0°C | 78 |
| 3 | TBTU, DIPEA | DMF | RT | 68 |
Purification and Analytical Methods
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, validated by HPLC (C18 column, acetonitrile/water gradient). Stability studies indicate decomposition at temperatures >150°C, necessitating storage at −20°C under inert atmosphere.
Biological Activities and Mechanisms
Neuroprotective Effects
In vitro assays demonstrate inhibition of tau protein aggregation (IC₅₀ = 12 µM) and amyloid-β fibrillization (IC₅₀ = 18 µM), positioning the compound as a potential therapeutic for Alzheimer’s disease. Molecular docking studies suggest binding to the hydrophobic cleft of tau, disrupting β-sheet formation.
Chaperone-Mediated Protein Refolding
The compound enhances HSP70-mediated refolding of denatured luciferase by 40% at 10 µM, surpassing analogous azetidine derivatives by 15–20%. This activity is attributed to its ability to stabilize HSP70-substrate complexes, as shown by surface plasmon resonance (KD = 2.8 µM).
Comparative Analysis with Structural Analogues
N-(Pentan-3-yl) Derivative
The pentan-3-yl analogue (C10H20N2O2) exhibits reduced blood-brain barrier penetration (LogP = 0.9 vs. 1.2) and 30% lower tau inhibition, highlighting the tert-pentyl group’s role in optimizing pharmacodynamics.
N,N-Dimethylacetamide Variant
Replacement of tert-pentyl with dimethyl groups (C7H14N2O2) abolishes neuroprotective activity, emphasizing the necessity of bulky hydrophobic substituents for target engagement .
Future Directions
Phase I clinical trials are warranted to assess pharmacokinetics and safety. Structural modifications, such as fluorination of the azetidine ring, could further improve metabolic stability and target affinity.
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